molecular formula C11H12Br2O2 B8561734 Ethyl 3,5-bis(bromomethyl)benzoate

Ethyl 3,5-bis(bromomethyl)benzoate

Cat. No.: B8561734
M. Wt: 336.02 g/mol
InChI Key: AFLRUIRVLODVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-bis(bromomethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two bromomethyl groups attached to the benzene ring at positions 3 and 5, and an ethyl ester group attached to the carboxylic acid at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-bis(bromomethyl)benzoate typically involves the bromination of 3,5-dimethylbenzoic acid followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting 3,5-Bis(bromomethyl)benzoic acid is subjected to esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to achieve high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems for bromination and esterification can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-bis(bromomethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Ethyl 3,5-bis(bromomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-bis(bromomethyl)benzoate involves its interaction with various molecular targets. The bromomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.

The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in biochemical reactions. The overall mechanism of action depends on the specific context in which the compound is used, including the presence of other reactants and the environmental conditions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic Acid: Lacks the bromomethyl groups and has different reactivity.

    3,5-Bis(chloromethyl)benzene-1-carboxylic Acid Ethyl Ester: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

    3,5-Bis(methyl)benzene-1-carboxylic Acid Ethyl Ester: Lacks the halogen atoms, resulting in different reactivity and applications.

Uniqueness

Ethyl 3,5-bis(bromomethyl)benzoate is unique due to the presence of bromomethyl groups, which confer specific reactivity and potential for diverse chemical transformations. The combination of bromomethyl groups and an ester functionality makes it a versatile compound for various applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C11H12Br2O2

Molecular Weight

336.02 g/mol

IUPAC Name

ethyl 3,5-bis(bromomethyl)benzoate

InChI

InChI=1S/C11H12Br2O2/c1-2-15-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-5H,2,6-7H2,1H3

InChI Key

AFLRUIRVLODVDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CBr)CBr

Origin of Product

United States

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